O-Acetyl Scopolamine Hydrobromide

Solubility profiling Sample preparation Chromatographic method development

O-Acetyl Scopolamine Hydrobromide (CAS 5027-67-8), also referred to as (−)-Scopolamine Acetate Hydrobromide or O-Acetyl-(−)-hyoscine Hydrobromide, is an acetylated derivative of the tropane alkaloid scopolamine with molecular formula C₁₉H₂₄BrNO₅ and molecular weight 426.30 g/mol. The compound appears as a white to off-white crystalline solid with a melting point of 194–196°C, and is supplied as a fully characterized reference standard with comprehensive Certificates of Analysis compliant with regulatory guidelines.

Molecular Formula C19H24BrNO5
Molecular Weight 426.307
CAS No. 5027-67-8
Cat. No. B589223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Acetyl Scopolamine Hydrobromide
CAS5027-67-8
Synonyms6β,7β-Epoxy-1αH,5αH-tropan-3α-ol (-)-Tropate (Ester) Acetate Hydrobromide;  Scopolamine Acetate Hydrobromide;  (-)-Scopolamine Acetate Hydrobromide;  NSC 172233;  O-Acetyl-(-)-hyoscine Hydrobromide
Molecular FormulaC19H24BrNO5
Molecular Weight426.307
Structural Identifiers
SMILESCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C.Br
InChIInChI=1S/C19H23NO5.BrH/c1-11(21)23-10-14(12-6-4-3-5-7-12)19(22)24-13-8-15-17-18(25-17)16(9-13)20(15)2;/h3-7,13-18H,8-10H2,1-2H3;1H/t13?,14-,15-,16+,17-,18+;/m1./s1
InChIKeyOBUFDYBDRQYWCZ-PUAWHVARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Acetyl Scopolamine Hydrobromide (CAS 5027-67-8): Certified Impurity Reference Standard for Hyoscine Butylbromide Pharmaceutical Analysis


O-Acetyl Scopolamine Hydrobromide (CAS 5027-67-8), also referred to as (−)-Scopolamine Acetate Hydrobromide or O-Acetyl-(−)-hyoscine Hydrobromide, is an acetylated derivative of the tropane alkaloid scopolamine with molecular formula C₁₉H₂₄BrNO₅ and molecular weight 426.30 g/mol . The compound appears as a white to off-white crystalline solid with a melting point of 194–196°C, and is supplied as a fully characterized reference standard with comprehensive Certificates of Analysis compliant with regulatory guidelines . It is used primarily for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and during commercial production of Hyoscine Butylbromide, with traceability available against pharmacopeial standards (USP or EP) based on feasibility .

Why Scopolamine Hydrobromide or Other In-Class Alkaloids Cannot Substitute for O-Acetyl Scopolamine Hydrobromide in Regulated Analytical Workflows


Scopolamine hydrobromide (CAS 114-49-8), hyoscine butylbromide (CAS 149-64-4), and methscopolamine bromide (CAS 155-41-9) exhibit distinct physicochemical properties that preclude their interchangeability with O-Acetyl Scopolamine Hydrobromide in analytical settings . Specifically, scopolamine hydrobromide is freely soluble in water (≥50 mg/mL), whereas the O-acetyl derivative is only slightly soluble in aqueous media, directly impacting extraction efficiency, sample preparation, and chromatographic method design . More critically, O-Acetyl Scopolamine Hydrobromide serves as a specific process-related impurity and potential degradation marker for Hyoscine Butylbromide active pharmaceutical ingredient (API); it is explicitly catalogued as an impurity reference standard for ANDA submissions and commercial production QC . Substitution with an incorrect reference standard—such as the parent alkaloid or a different quaternary ammonium derivative—would compromise the accuracy of impurity quantification, invalidate method validation, and risk regulatory non-compliance during ANDA filing .

O-Acetyl Scopolamine Hydrobromide: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decisions


Aqueous Solubility: O-Acetyl Scopolamine Hydrobromide Is Only Slightly Water-Soluble Versus Freely Soluble Scopolamine Hydrobromide

O-Acetyl Scopolamine Hydrobromide exhibits markedly lower aqueous solubility compared to scopolamine hydrobromide. O-Acetyl Scopolamine Hydrobromide is classified as only slightly soluble in water, whereas scopolamine hydrobromide (as the trihydrate) is freely soluble in water at ≥50 mg/mL . This difference arises from the acetyl modification on the tropic acid moiety, which reduces hydrogen-bonding capacity with water relative to the free hydroxyl group present in scopolamine. The solubility gap has direct consequences for sample preparation: scopolamine hydrobromide can be prepared as a concentrated aqueous stock solution, while O-Acetyl Scopolamine Hydrobromide requires organic co-solvents (e.g., methanol or chloroform, in which it is also only slightly soluble) or sonication-assisted dissolution .

Solubility profiling Sample preparation Chromatographic method development

TLC Retention Factor: O-Acetyl Scopolamine Hydrobromide Rf = 0.35 Under Standardized SiO₂ Conditions

Under standardized thin-layer chromatography (TLC) conditions—silica gel 60 F₂₅₄ stationary phase with dichloromethane:methanol (9:1, v/v) as mobile phase and potassium permanganate (KMnO₄) visualization—O-Acetyl Scopolamine Hydrobromide produces a single spot with a retention factor Rf = 0.35 . This Rf value serves as a compound-specific chromatographic fingerprint for identity confirmation and purity assessment. The acetyl ester modification reduces polarity relative to the parent scopolamine (which bears a free hydroxyl on the tropic acid moiety), resulting in a higher Rf under these normal-phase conditions. This reproducible TLC parameter enables laboratories to distinguish O-Acetyl Scopolamine Hydrobromide from scopolamine hydrobromide and other related tropane alkaloid impurities during incoming material verification and method development.

Thin-layer chromatography Identity confirmation Impurity profiling

Melting Point Identity Confirmation: O-Acetyl Scopolamine Hydrobromide 194–196°C Versus Scopolamine Hydrobromide Trihydrate

O-Acetyl Scopolamine Hydrobromide exhibits a sharp melting point range of 194–196°C , which provides a reliable pharmacopeial identity test. In comparison, scopolamine hydrobromide trihydrate (CAS 6533-68-2) shows a melting point of 195–199°C when measured on dried material, but the hydrated form melts with decomposition at approximately 84–87°C . The anhydrous nature and narrow 2°C melting range of O-Acetyl Scopolamine Hydrobromide eliminate ambiguity associated with hydration-state-dependent melting behavior that complicates identity testing of scopolamine hydrobromide trihydrate. The melting point value of 194–196°C is also distinct from other common scopolamine-related impurities such as hyoscyamine (108–111°C) and atropine (115–118°C), enabling orthogonal identity confirmation when combined with chromatographic data.

Melting point Identity testing Pharmacopeial specification

Bromide Content Stoichiometric Verification: 18.3% Bromide Enables Salt-Form Identity Confirmation

O-Acetyl Scopolamine Hydrobromide contains a theoretical bromide ion content of 18.3% w/w (calculated: Br atomic weight 79.90 / molecular weight 426.30 × 100 = 18.74%; reported specification: 18.3%) . This stoichiometric parameter provides an orthogonal identity verification method via argentometric titration or ion chromatography, distinguishing the hydrobromide salt from other salt forms of scopolamine derivatives. For context, methscopolamine bromide (CAS 155-41-9; MW 398.29) has a theoretical bromide content of approximately 20.1%, while scopolamine hydrobromide (free base MW 303.35) has a variable bromide content depending on hydration state. The defined 18.3% bromide content, when combined with the molecular formula C₁₉H₂₄BrNO₅, allows laboratories to confirm both the identity and salt stoichiometry of the reference standard material using independent analytical techniques.

Salt stoichiometry Elemental analysis Quality control

Regulatory Role: Mandated Impurity Reference Standard for Hyoscine Butylbromide ANDA Filings and Commercial Production QC

O-Acetyl Scopolamine Hydrobromide is explicitly designated and supplied as an impurity reference standard for the pharmaceutical analysis of Hyoscine Butylbromide (scopolamine butylbromide) API and finished dosage forms . It is used for analytical method development, method validation (AMV), and Quality Control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and throughout commercial production . The compound is listed among scopolamine-related impurity standards by multiple reference standard suppliers, with traceability available against USP or EP pharmacopeial standards based on feasibility . In pharmaceutical quality control, scopolamine API and finished products are characterized for related alkaloid impurities and degradation products; typical specification ranges limit individual known related compounds to approximately 0.1–0.5% by weight and total impurities to ≤1.0% . O-Acetyl Scopolamine Hydrobromide, as a process-related impurity or degradation product of Hyoscine Butylbromide, must be accurately identified and quantified to demonstrate compliance with these specifications. No other scopolamine analog—including the parent scopolamine hydrobromide, butylscopolamine bromide, or methscopolamine bromide—can serve this specific regulatory function.

ANDA submission Regulatory compliance Impurity reference standard Hyoscine Butylbromide

O-Acetyl Scopolamine Hydrobromide: Primary Application Scenarios for Analytical and Regulatory Workflows


Impurity Reference Standard for Hyoscine Butylbromide ANDA Submission and DMF Filing

O-Acetyl Scopolamine Hydrobromide is required as a fully characterized impurity reference standard during the preparation of Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic Hyoscine Butylbromide drug products. It enables accurate identification and quantification of this specific process-related impurity in API batches and finished dosage forms, supporting compliance with ICH Q3A/Q3B impurity thresholds . The standard is supplied with comprehensive Certificates of Analysis including HPLC purity, structural characterization (NMR, MS), and water content, meeting the evidentiary requirements of FDA and EMA reviewers .

Analytical Method Development and Validation (AMV) for Forced Degradation Studies

O-Acetyl Scopolamine Hydrobromide serves as a critical marker compound during forced degradation (stress) studies of Hyoscine Butylbromide to establish stability-indicating analytical methods . Under hydrolytic stress conditions (acidic or basic), the acetyl group of O-Acetyl Scopolamine Hydrobromide is cleaved to yield scopolamine, providing a well-defined degradation pathway that can be monitored chromatographically . This enables method developers to demonstrate specificity, peak purity, and mass balance in stability-indicating HPLC methods, as required by ICH Q2(R1) guidelines for method validation .

Quality Control Release Testing During Commercial Production of Hyoscine Butylbromide API

In GMP-compliant commercial manufacturing of Hyoscine Butylbromide API, O-Acetyl Scopolamine Hydrobromide is used as an external reference standard for system suitability testing and impurity quantification in every batch release analysis . Its distinct TLC retention factor (Rf = 0.35 under SiO₂/DCM:MeOH 9:1 conditions) and defined melting point (194–196°C) provide orthogonal identity confirmation methods that complement HPLC analysis in the QC laboratory . The compound's slight aqueous solubility necessitates specific dissolution protocols (e.g., initial dissolution in methanol followed by aqueous dilution) that must be incorporated into standard operating procedures .

Pharmacopeial Traceability and Compendial Method Compliance

O-Acetyl Scopolamine Hydrobromide reference standards are offered with traceability against USP or EP pharmacopeial standards (based on feasibility), enabling laboratories to establish metrological traceability chains for compendial method compliance . This is particularly relevant for contract research organizations (CROs) and contract manufacturing organizations (CMOs) that must demonstrate compliance with pharmacopeial impurity testing requirements during regulatory inspections. The defined bromide content (18.3%) provides an additional independent verification parameter for salt-form identity, supporting compendial identification tests .

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